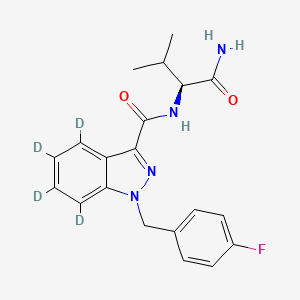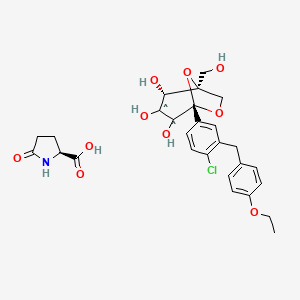![molecular formula C13H17IN2O7 B12351239 [(2R,3S,5R)-3-acetyloxy-5-(5-iodo-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12351239.png)
[(2R,3S,5R)-3-acetyloxy-5-(5-iodo-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2R,3S,5R)-3-acetyloxy-5-(5-iodo-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl acetate is a complex organic compound with the molecular formula C13H15IN2O7. It is characterized by the presence of an iodinated pyrimidine ring and an acetoxy group attached to a tetrahydrofuran ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S,5R)-3-acetyloxy-5-(5-iodo-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl acetate typically involves multiple steps. One common method includes the iodination of a pyrimidine derivative followed by the formation of the tetrahydrofuran ring. The acetoxy groups are introduced through esterification reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and by-products .
化学反应分析
Types of Reactions
[(2R,3S,5R)-3-acetyloxy-5-(5-iodo-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the iodinated pyrimidine ring, leading to the formation of deiodinated products.
Substitution: The iodine atom in the pyrimidine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrimidine compounds .
科学研究应用
[(2R,3S,5R)-3-acetyloxy-5-(5-iodo-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl)methyl acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s iodinated pyrimidine ring makes it useful in radiolabeling studies for tracking biological processes.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of [(2R,3S,5R)-3-acetyloxy-5-(5-iodo-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl)methyl acetate involves its interaction with molecular targets such as enzymes and receptors. The iodinated pyrimidine ring can mimic natural nucleotides, allowing the compound to interfere with DNA and RNA synthesis. This property is particularly useful in antiviral and anticancer research, where the compound can inhibit the replication of viral genomes or cancer cell proliferation .
相似化合物的比较
Similar Compounds
[(2R,3S,5R)-3-acetyloxy-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1-yl)oxolan-2-yl]methyl acetate: Similar structure but with a methyl group instead of an iodine atom.
[(2R,3S,5R)-3-acetyloxy-5-(5-ethyl-2,4-dioxo-3,4-dihydropyrimidin-1-yl)oxolan-2-yl]methyl acetate: Contains an ethyl group instead of an iodine atom.
Uniqueness
The presence of the iodine atom in [(2R,3S,5R)-3-acetyloxy-5-(5-iodo-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl)methyl acetate makes it unique compared to its analogs. The iodine atom enhances the compound’s radiolabeling potential and its ability to participate in specific chemical reactions, making it valuable in both research and industrial applications .
属性
分子式 |
C13H17IN2O7 |
|---|---|
分子量 |
440.19 g/mol |
IUPAC 名称 |
[(2R,3S,5R)-3-acetyloxy-5-(5-iodo-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C13H17IN2O7/c1-6(17)21-5-10-9(22-7(2)18)3-11(23-10)16-4-8(14)12(19)15-13(16)20/h8-11H,3-5H2,1-2H3,(H,15,19,20)/t8?,9-,10+,11+/m0/s1 |
InChI 键 |
RRSCEHWQKFYHKH-NVEZCULWSA-N |
手性 SMILES |
CC(=O)OC[C@@H]1[C@H](C[C@@H](O1)N2CC(C(=O)NC2=O)I)OC(=O)C |
规范 SMILES |
CC(=O)OCC1C(CC(O1)N2CC(C(=O)NC2=O)I)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![4aH-benzo[f]isoquinolin-4-one](/img/structure/B12351221.png)

![[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[(4Z)-4-methoxyimino-2-oxo-1,3-diazinan-1-yl]oxolan-2-yl]methoxy-oxidophosphoryl] [[(2S,3R,4S,5S)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate;triethylazanium](/img/structure/B12351245.png)

